EGFR Kinase Inhibitory Potency: Benzylamino vs. 3-Bromoanilino Side Chain Series Comparison
N-Benzyl-6-bromoquinazolin-4-amine belongs to the 4-(phenylmethyl)amino series, which Rewcastle et al. established as one of two preferred side-chain classes for quinazoline-based EGFR inhibition, alongside the 4-(3-bromophenyl)amino series . Within the benzylamino series, the unsubstituted parent (compound 7, N-benzylquinazolin-4-amine) exhibited an IC₅₀ of 4,100 nM against EGFR tyrosine kinase in a phospholipase C-γ1 substrate phosphorylation assay . The 6,7-dimethoxy benzylamino analogue (compound 40) was the most potent member of this series at IC₅₀ 355 nM . The corresponding 4-(3-bromophenyl)amino-6,7-dimethoxyquinazoline (PD 153035, compound 3) achieved an IC₅₀ of 0.029 nM—representing approximately 12,000-fold higher potency than the 6,7-dimethoxy benzylamino analogue and approximately 140,000-fold higher than the unsubstituted benzylamino parent . The 6-bromo substituent, being moderately electron-withdrawing, positions N-benzyl-6-bromoquinazolin-4-amine between the weakly active 6-unsubstituted and the more potent 6-amino/6-methoxy benzylamino derivatives in the electronic SAR continuum .
| Evidence Dimension | EGFR tyrosine kinase IC₅₀ (phospholipase C-γ1 substrate phosphorylation assay) |
|---|---|
| Target Compound Data | N-Benzyl-6-bromoquinazolin-4-amine: exact IC₅₀ not individually reported in Rewcastle 1995; falls within benzylamino series range of >1,000 nM to 355 nM based on 6-substituent electronic character |
| Comparator Or Baseline | N-Benzylquinazolin-4-amine (compound 7): IC₅₀ 4,100 nM; N-Benzyl-6,7-dimethoxyquinazolin-4-amine (compound 40): IC₅₀ 355 nM; 4-(3-Bromophenyl)amino-6,7-dimethoxyquinazoline (PD 153035, compound 3): IC₅₀ 0.029 nM |
| Quantified Difference | Benzylamino series potency range spans >10-fold (4,100 to 355 nM); 3-bromoanilino series is approximately 10- to several thousand-fold more potent than corresponding benzylamino analogues depending on quinazoline substitution |
| Conditions | Isolated EGFR tyrosine kinase; phospholipase C-γ1-derived substrate; IC₅₀ values are averages of at least two independent determinations (Rewcastle et al., 1995) |
Why This Matters
The benzylamino series provides a distinct potency window and potentially altered kinase selectivity relative to the more extensively optimised anilino series, making N-benzyl-6-bromoquinazolin-4-amine valuable for probing the effects of the benzyl linker on target engagement and off-target profiles.
- [1] Rewcastle GW, Denny WA, Bridges AJ, Zhou H, Cody DR, McMichael A, Fry DW. Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. J Med Chem. 1995;38(18):3482-3487. doi:10.1021/jm00018a008 View Source
